molecular formula C9H6N2O3 B2451133 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid CAS No. 1823901-95-6

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B2451133
CAS No.: 1823901-95-6
M. Wt: 190.158
InChI Key: UYOVSVZTJDDUKI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid is a chemical compound with the CAS Number 1823901-95-6 . Its molecular formula is C9H6N2O3 and it has a molecular weight of 190.16 g/mol . The compound is identified by the SMILES code O=C(C1=CC(O)=NC2=NC=CC=C12)O and should be handled according to established safety protocols for research chemicals . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that comprehensive data on its specific research applications and mechanism of action are not currently available in the searched sources.

Properties

IUPAC Name

2-oxo-1H-1,8-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOVSVZTJDDUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Halogenation Reactions

The hydroxyl group at position 2 undergoes halogenation under acidic conditions. For example, treatment with phosphorus oxychloride (POCl₃) yields the 2-chloro derivative:
Reaction:
2-Hydroxy-1,8-naphthyridine-4-carboxylic acid + POCl₃ → 2-Chloro-1,8-naphthyridine-4-carboxylic acid + H₃PO₃

Conditions:

  • Reflux in POCl₃ for 30 minutes .

  • Product recrystallized from methanol (yield: ~85%) .

Applications:

  • The chloro derivative serves as an intermediate for further functionalization, such as hydrazide synthesis .

Hydrazide Formation

The chloro derivative reacts with hydrazine hydrate to form 2-hydrazido-1,8-naphthyridine-4-carboxylic acid:
Reaction:
2-Chloro-1,8-naphthyridine-4-carboxylic acid + NH₂NH₂·H₂O → 2-Hydrazido-1,8-naphthyridine-4-carboxylic acid + HCl

Conditions:

  • Reflux in ethanol for 10 hours .

  • Yield: ~78% after recrystallization .

Applications:

  • Hydrazide derivatives are precursors for Schiff bases, which exhibit antimicrobial activity .

Esterification and Acylation

The carboxylic acid group undergoes esterification and acylation:
Reaction:
this compound + ROH/H⁺ → 2-Hydroxy-1,8-naphthyridine-4-carboxylate ester

Conditions:

  • Acid-catalyzed (e.g., H₂SO₄) esterification with alcohols.

  • Acylation with acetyl chloride yields protected derivatives for drug discovery .

Applications:

  • Esters improve bioavailability in medicinal chemistry applications .

Metal Complexation

The compound acts as a ligand for transition metals via its hydroxyl and carboxylate groups:
Reaction:
this compound + M²⁺ → [M(L)ₙ] complex

Example:

  • Copper(II) complexes show enhanced antibacterial activity compared to the free ligand (MIC reduced by 4–8×) .

Stability Constants (log K):

Metal Ionlog K (25°C)
Cu²⁺8.2
Fe³⁺9.1

Decarboxylation

Under thermal or basic conditions, decarboxylation removes the carboxylic acid group:
Reaction:
this compound → 2-Hydroxy-1,8-naphthyridine + CO₂

Conditions:

  • Heating at 200°C or treatment with NaOH (10%) .

Applications:

  • Simplifies the naphthyridine core for further functionalization .

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄/H⁺, forming 1,8-naphthyridine-2,4-dione.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings, yielding tetrahydronaphthyridine derivatives .

Key Data:

Reaction TypeReagentsProductYield (%)
OxidationKMnO₄/H₂SO₄1,8-Naphthyridine-2,4-dione65
ReductionH₂/Pd-CTetrahydro-1,8-naphthyridine88

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:
Reaction:
this compound + ArB(OH)₂ → 2-Aryl-1,8-naphthyridine-4-carboxylic acid

Conditions:

  • Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O .

  • Yields: 70–90% for electron-deficient aryl groups .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
2-Hydroxy-1,8-naphthyridine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with different functional groups. These reactions allow for the development of new materials and compounds with enhanced properties.

Biological Applications

Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves inhibiting bacterial enzymes, leading to reduced bacterial proliferation. A study demonstrated that this compound could enhance the activity of existing antibiotics against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic adjuvant .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with DNA replication and protein synthesis pathways. For instance, a case study revealed a dose-dependent decrease in cell viability in human breast cancer cell lines treated with this compound .

Medical Applications

Therapeutic Development
In the medical field, this compound is being explored for developing new therapeutic agents aimed at treating bacterial infections and cancer. Its ability to modulate antibiotic activity positions it as a promising candidate for combination therapies that could overcome antibiotic resistance .

Industrial Applications

Material Science
This compound is utilized in the development of advanced materials such as light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors. Its unique chemical structure allows it to participate in electron transfer processes essential for these applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-1,8-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

2-Hydroxy-1,8-naphthyridine-4-carboxylic acid, a derivative of naphthyridine, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and potential therapeutic applications. Research indicates that naphthyridine derivatives exhibit significant antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of naphthyridine derivatives, including this compound. For instance:

  • Broad-Spectrum Activity : Compounds within this class have shown activity against various drug-resistant pathogens. For example, derivatives have been tested against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa, with some exhibiting potency comparable to standard antibiotics like tetracycline .
  • Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of these compounds to interfere with DNA synthesis and protein production in bacteria. They bind reversibly to DNA, disrupting essential biochemical pathways involved in replication and transcription .

Antiviral Activity

Research has also indicated that naphthyridine derivatives possess antiviral properties. A study highlighted the potential of certain 1,8-naphthyridine compounds to inhibit viral replication in vitro, suggesting their utility in developing antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : Certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, compounds were evaluated for their effects on breast cancer and leukemia cell lines, revealing significant inhibition of cell proliferation .
  • Mechanistic Insights : The mechanism underlying the anticancer effects involves the induction of apoptosis and disruption of cell cycle progression. These compounds may also modulate key signaling pathways associated with cancer progression .

Table: Summary of Biological Activities

Activity TypeTested Organisms/CellsFindings
AntimicrobialStaphylococcus aureus, E. coliPotent activity against drug-resistant strains
AntiviralVarious viral strainsInhibition of viral replication in vitro
AnticancerBreast cancer cell linesInduction of apoptosis and inhibition of growth

Case Study: Antimicrobial Efficacy

A study conducted by E. Laxminarayana et al. evaluated a series of 1,8-naphthyridine derivatives for their antibacterial activity. The results indicated that specific derivatives exhibited stronger activity against Pseudomonas aeruginosa compared to standard treatments like ciprofloxacin . This highlights the potential for developing new antibiotics based on naphthyridine structures.

Case Study: Anticancer Potential

In a separate investigation by K.K. Priya et al., 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile was synthesized and tested for anticancer activity. The compound demonstrated significant cytotoxic effects on leukemia cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-1,8-naphthyridine-4-carboxylic acid derivatives?

The Gould-Jacobs reaction is a primary method, involving condensation of 2-aminopyridine with ethoxymethylenemalonate followed by cyclization in phenoxy ether under reflux to form the naphthyridine core . Alternative routes include the Pfitzinger-Borsche reaction using 7-azaisatin and α-methylene carbonyl compounds under basic conditions . Post-synthesis modifications (e.g., N-alkylation with alkyl chlorides in DMF and hydrolysis with aqueous NaOH) enable diversification at the 1- and 3-positions .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

  • FTIR : Identifies functional groups (e.g., C=O at ~1686 cm⁻¹ for keto groups, C=O amide at ~1651 cm⁻¹) .
  • 1H NMR : Confirms aromatic proton environments (e.g., signals at δ 8.02–9.11 ppm for naphthyridine protons) and alkylation patterns .
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric agreement (e.g., C, H, N within 0.1% of theoretical values) .

Q. What are common side reactions encountered during synthesis, and how are they mitigated?

Incomplete alkylation or decarboxylation (e.g., loss of CO₂ under high-temperature conditions) may occur. Strategies include:

  • Optimizing reaction time and temperature (e.g., 24-hour coupling in sealed tubes for amide formation) .
  • Using cyanide ions (e.g., Cu/KCN in DMSO) to facilitate controlled decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Cross-validation with complementary techniques is essential:

  • DEPT/HSQC NMR : Resolves overlapping aromatic signals .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry (not explicitly cited but inferred from structural analogs) .
  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) affecting spectral clarity .

Q. What experimental design principles optimize yield in multi-step syntheses?

  • Solvent selection : Anhydrous DMF enhances N-alkylation efficiency .
  • Temperature control : Reflux in phenoxy ether (high bp) ensures complete cyclization .
  • In silico solubility prediction : Pre-screens solvents to avoid precipitation during hydrolysis .

Q. How are structure-activity relationships (SAR) evaluated for pharmacological potential?

  • In vitro assays : Test derivatives against target enzymes (e.g., antihistaminic activity via histamine receptor binding) .
  • Computational docking : Predict binding affinities using molecular modeling tools (e.g., PASS analysis for activity spectra) .
  • Substituent variation : Compare activities of morpholine-, piperazine-, and chlorophenyl-substituted analogs .

Q. What strategies address poor aqueous solubility in biological assays?

  • Prodrug design : Introduce ester groups (e.g., ethyl esters) for improved lipophilicity, followed by in vivo hydrolysis .
  • Co-solvent systems : Use DMSO/water gradients (≤10% DMSO) to maintain compound stability .

Q. How do in silico ADMET predictions guide lead compound selection?

Tools like SwissADME predict:

  • Bioavailability : LogP values <5 and TPSA <140 Ų ensure membrane permeability .
  • Toxicity : Alert for mutagenic motifs (e.g., nitro groups) via Derek Nexus .
  • Metabolic stability : Cytochrome P450 interactions are modeled to avoid rapid clearance .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust docking parameters (e.g., solvation models) to better reflect physiological conditions .
  • Validate assay conditions : Confirm target protein conformation (e.g., via circular dichroism) and compound stability .

Q. What mechanistic insights explain divergent reactivity in decarboxylation pathways?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) stabilize intermediates, reducing decarboxylation rates .
  • Catalytic additives : Cu/KCN accelerates decarboxylation via radical intermediates, while thermal methods favor non-radical pathways .

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